molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1383936
M. Wt: 199.01 g/mol
InChI Key: XJCDNRHRWDUUQA-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 g/mol . The IUPAC name for this compound is 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be represented by the canonical SMILES notation: C1=C(N=CC2=NN=CN21)Br . This notation provides a text representation of the compound’s structure, indicating the presence of a bromine atom (Br) and a [1,2,4]triazolo[4,3-a]pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine include a molecular weight of 199.01 g/mol, an exact mass of 197.95411 g/mol, and a monoisotopic mass of 197.95411 g/mol . The compound has a topological polar surface area of 43.1 Ų, a heavy atom count of 10, and a complexity of 131 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Pharmaceuticals: Antidiabetic Agents

Triazolo[4,3-a]pyrazine derivatives are key pharmacophores in drugs like sitagliptin phosphate, which is used for treating type II diabetes mellitus. The presence of the 6-bromo group could potentially influence the biological activity and efficacy of such compounds .

Antibacterial and Antifungal Agents

These derivatives have shown significant antibacterial and antifungal properties. The bromo group at the 6th position may enhance these properties by affecting the interaction with bacterial or fungal enzymes or proteins .

Anti-platelet Aggregations

Compounds in this class have been reported to possess anti-platelet aggregation activities. This application is crucial in preventing thrombosis and managing cardiovascular diseases .

Antimalarial and Antitubercular Properties

The structural motif of triazolo[4,3-a]pyrazine is associated with antimalarial and antitubercular activities. The bromo substitution could be explored for developing novel treatments against malaria and tuberculosis .

Anticancer Agents

Some triazolo[4,3-a]pyrazine derivatives have been studied for their potential as anticancer agents. The molecular docking studies suggest that these compounds can effectively bind with cancer-related enzymes or receptors .

Energetic Materials

Research has been conducted to explore the use of triazolo[4,3-a]pyrazine derivatives in designing next-generation energetic materials for military and industrial applications .

Future Directions

Compounds containing [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as promising therapeutic agents for the treatment of HR deficient cancers, with the potential to overcome acquired resistance . Furthermore, these compounds offer promising starting molecules for designing potent inhibitors of various biological targets . Therefore, future research directions may include the further optimization and investigation of these compounds for their therapeutic potential.

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCDNRHRWDUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

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